molecular formula C12H13N5O2 B2458952 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1795416-15-7

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2458952
CAS No.: 1795416-15-7
M. Wt: 259.269
InChI Key: RDBLWSDYVYJORE-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is a complex heterocyclic compound that features an imidazo[1,2-b]pyrazole moiety linked to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts, such as palladium or nickel, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are typically performed under inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide is unique due to its combination of the imidazo[1,2-b]pyrazole and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c1-9-8-10(15-19-9)12(18)13-4-5-16-6-7-17-11(16)2-3-14-17/h2-3,6-8H,4-5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDBLWSDYVYJORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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